

The Role of Pentadecane as a Plant and Animal Metabolite: A Technical Guide

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Compound of Interest

Compound Name: Pentadecane

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Abstract

Pentadecane (C₁₅H₃₂) is a saturated, straight-chain alkane that plays multifaceted roles as a metabolite in both the plant and animal kingdoms. Traditionally viewed as a simple hydrocarbon component of waxes and essential oils, recent research has unveiled its significance in complex biological processes, including intercellular signaling, chemical ecology, and defense mechanisms. In plants, **pentadecane** is a product of the fatty acid metabolism pathway and functions as a crucial signaling molecule, particularly in mediating nutrient uptake and potentially in defense. In animals, especially insects, it is a key component of cuticular hydrocarbons, preventing desiccation and acting as a semiochemical for intraspecific communication, such as in pheromonal signaling. This technical guide provides a comprehensive overview of the biosynthesis, distribution, and physiological functions of **pentadecane**, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in biochemistry, drug development, and chemical ecology.

Pentadecane in Plants

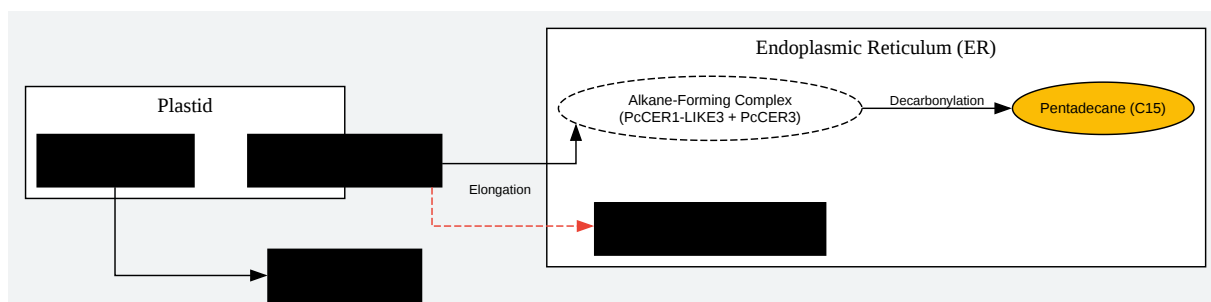
Pentadecane is a naturally occurring compound found in the essential oils, floral volatiles, and cuticular waxes of numerous plant species, including vanilla (*Vanilla madagascariensis*), oregano (*Origanum vulgare*), and patchouli (*Pogostemon cablin*).^{[1][2]} Beyond its structural role in the plant cuticle, it is an active signaling molecule.

Biosynthesis of Pentadecane in Plants

The biosynthesis of long-chain alkanes like **pentadecane** in plants is a specialized branch of fatty acid metabolism occurring in the endoplasmic reticulum (ER).^{[2][3]} The pathway is distinct from the machinery that produces very-long-chain alkanes (VLC-alkanes, >C25).

The process begins with the C16 fatty acid, palmitic acid, which is activated to its CoA ester, palmitoyl-CoA.^[4] This precursor is then processed by an alkane-forming complex. In *Pogostemon cablin*, this complex includes the enzymes ECERIFERUM1-LIKE3 (CER1-LIKE3) and ECERIFERUM3 (CER3).^[2] This enzymatic complex catalyzes the conversion of palmitoyl-CoA into **pentadecane** through a proposed decarbonylation pathway, which involves the reduction of the acyl-CoA to an aldehyde, followed by the removal of a carbonyl group to yield the final alkane.^{[2][3][4]}

Metabolic engineering studies have shown that silencing the multifunctional acetyl-CoA carboxylase (ACC), which is involved in the elongation of fatty acids, can dramatically increase the yield of **pentadecane** by increasing the pool of its C16 precursor.^{[2][5]}



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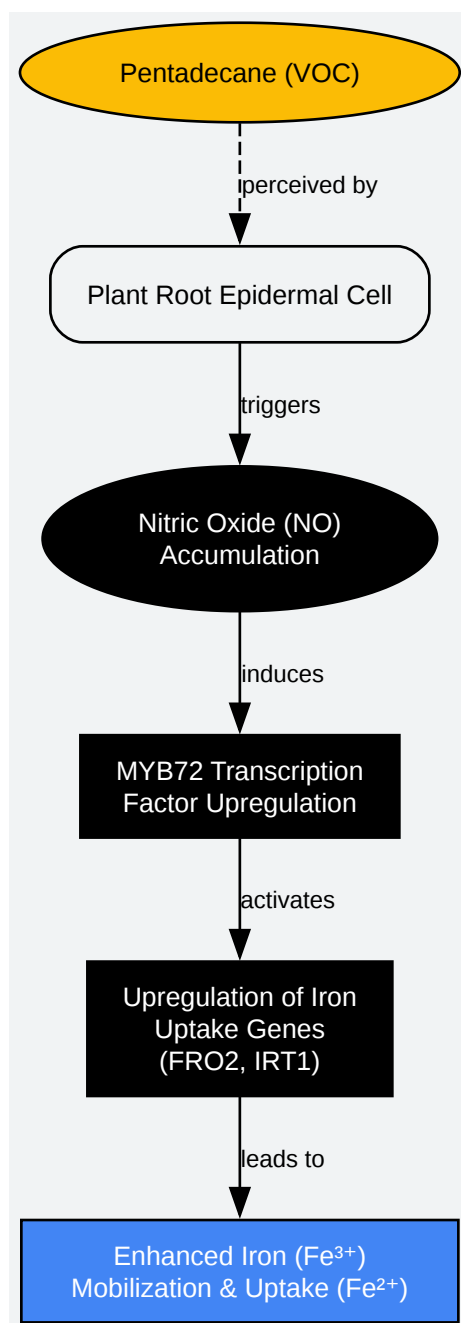
Figure 1: Proposed biosynthetic pathway of **pentadecane** in plants.

Biological Function in Plants

Pentadecane acts as a potent signaling molecule in plant-microbe interactions. Volatile organic compounds (VOCs) released by plant growth-promoting rhizobacteria (PGPR), such as

Bacillus velezensis SQR9, contain **pentadecane**.^{[3][5]} This airborne **pentadecane** can be perceived by plant roots and triggers a signaling cascade that enhances iron (Fe) uptake, particularly under iron-limited conditions.^[3]

The signaling pathway involves the accumulation of nitric oxide (NO) in the roots.^[3] NO is a key secondary messenger in plants that regulates a wide range of physiological processes.^{[6][7][8]} The **pentadecane**-induced NO signal leads to the upregulation of iron-acquisition genes, such as MYB72, FERRIC REDUCTION OXIDASE 2 (FRO2), and IRON-REGULATED TRANSPORTER 1 (IRT1).^{[9][10]} This enhances the plant's ability to mobilize and absorb iron from the soil, leading to improved growth and chlorophyll content.^{[10][11]}



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Figure 2: **Pentadecane**-mediated signaling for enhanced iron uptake in plants.

Additionally, **pentadecane**, as a component of various plant extracts, has demonstrated antimicrobial properties.[12][13] For instance, it has shown in-vitro activity against the parasite *Leishmania infantum*. [12]

Pentadecane in Animals

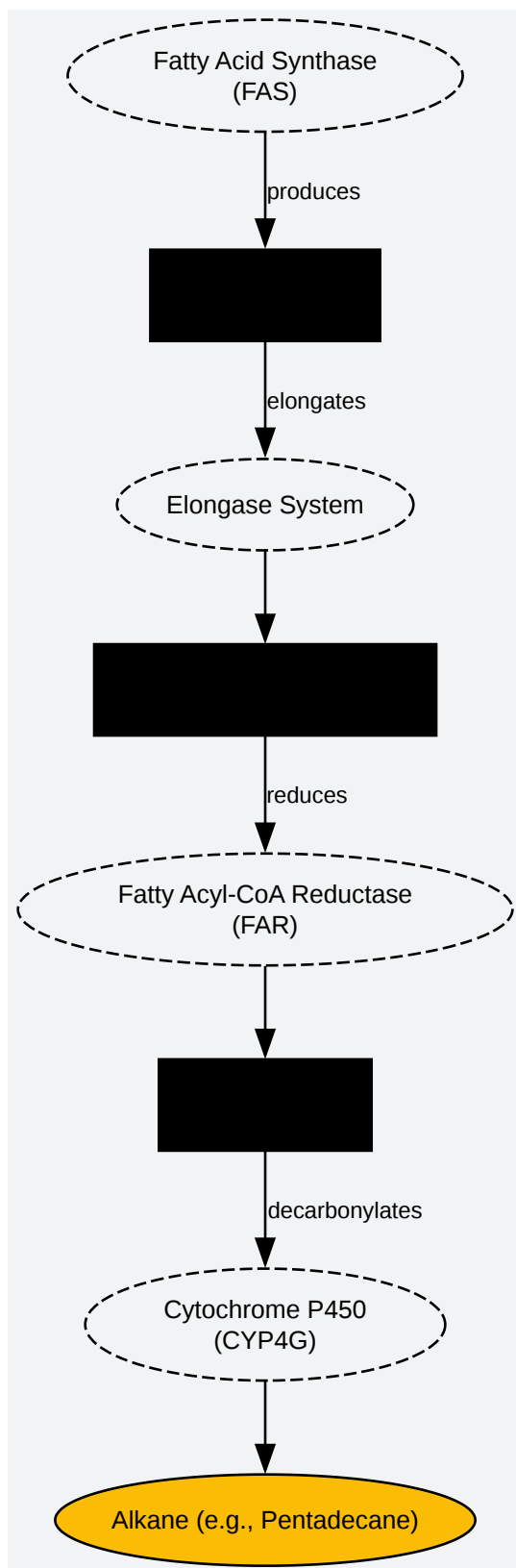
In animals, **pentadecane** is primarily known for its role in insects as a cuticular hydrocarbon (CHC) and a semiochemical. It is also found as a metabolite in various vertebrate and invertebrate tissues.^[1]

Biosynthesis of Alkanes in Insects

The biosynthesis of alkanes in insects is an extension of fatty acid synthesis and occurs mainly in specialized cells called oenocytes.^[3] The pathway generates the very-long-chain fatty acyl-CoA precursors that are ultimately converted to hydrocarbons.

The process involves four primary stages:

- **Initiation and Elongation:** Fatty Acid Synthase (FAS) produces standard fatty acids (e.g., palmitoyl-CoA). Elongase enzyme systems then extend these precursors to very-long-chain acyl-CoAs (VLC-acyl-CoAs).^[3]
- **Reduction:** The VLC-acyl-CoA is reduced to a very-long-chain fatty aldehyde by a fatty acyl-CoA reductase (FAR).^[3]
- **Decarbonylation:** The final step is the conversion of the fatty aldehyde to an alkane with one less carbon atom. This is catalyzed by a cytochrome P450 enzyme of the CYP4G family, which functions as an oxidative decarbonylase.^[4]



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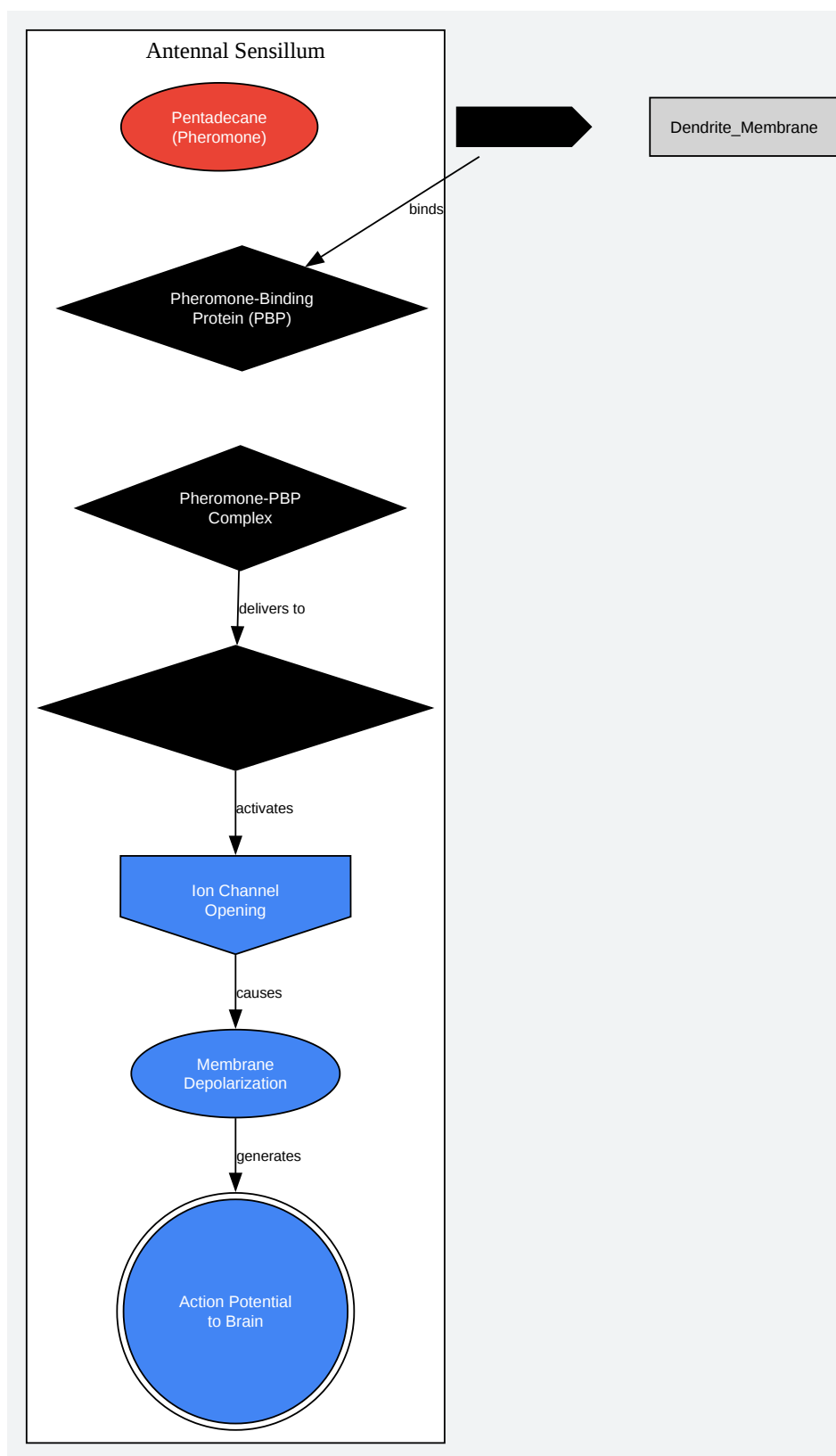
Figure 3: General biosynthetic pathway of cuticular hydrocarbons in insects.

Biological Function in Animals

Cuticular Hydrocarbon: As a major component of the insect cuticle, **pentadecane** helps form a waterproof layer that is critical for preventing desiccation and protecting the insect from environmental stressors.[\[12\]](#)

Pheromonal Communication: **Pentadecane** and its derivatives are widely used as semiochemicals.[\[10\]](#) For example, 3,7-dimethyl**pentadecane** is a key component of the female-produced sex pheromone in the leaf-miner moth *Leucoptera sinuella*. These volatile molecules are detected by specialized olfactory sensory neurons (OSNs) in the antennae of conspecifics.[\[5\]](#)

The pheromone signal transduction cascade is initiated when the lipophilic pheromone molecule enters the aqueous sensillum lymph through pores in the cuticle.[\[2\]](#) It is then bound by a Pheromone-Binding Protein (PBP), which transports it to a specific Pheromone Receptor (PR) located on the dendritic membrane of an OSN. The PR is typically a heterodimer composed of a specific receptor protein and a highly conserved co-receptor, Orco.[\[1\]](#) Ligand binding induces a conformational change, opening an ion channel that leads to membrane depolarization and the generation of an action potential, which is then transmitted to the brain.[\[1\]](#)[\[5\]](#)



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Figure 4: General mechanism of insect pheromone signal transduction.

Quantitative Data Summary

The concentration of **pentadecane** varies significantly across different species and tissues, reflecting its diverse biological roles.

Table 1: **Pentadecane** Concentration and Biological Activity in Various Organisms

Organism/System	Tissue/Context	Concentration / Activity	Reference(s)
Bacillus velezensis SQR9	Gaseous VOC for Plant Signaling	128.3 - 513.2 ng/L⁻¹ (effective range)	[3][5]
Leishmania infantum	In-vitro culture (Promastigotes)	IC ₅₀ = 65.3 µM	[12]
Leishmania infantum	In-vitro culture (Amastigotes)	IC ₅₀ = 60.5 µM	[12]
Wolf (Canis lupus signatus)	Suprarenal Capsules	2.24 mg/kg (lipid weight)	
Wolf (Canis lupus signatus)	Muscle	2.08 mg/kg (lipid weight)	
Wolf (Canis lupus signatus)	Spleen	1.65 mg/kg (lipid weight)	
Walrus (Odobenus rosmarus)	Blubber	0 - 0.03 ppm (wet weight)	

| Mollusc (Austrocochlea constricta) | Whole Tissue | 1.30 - 1.35 µg/g (dry weight) | |

Table 2: **Pentadecane** Content in Selected Plant Species

Plant Species	Plant Part	Pentadecane Content (% of total extract/oil)	Reference(s)
Pogostemon cablin (Patchouli)	Young Leaves / Seedlings	Major alkane component	[1][2]
Origanum vulgare (Oregano)	Leaf (Hexane Extract)	5.7%	
Origanum vulgare (Oregano)	Stem (Hexane Extract)	4.1%	
Tapinanthus bangwensis (Mistletoe)	Dried Leaves (Essential Oil)	12.5%	[12]
Protium heptaphyllum	Resin (Essential Oil)	Present as a hydrocarbon component	

| Cryptocoryne retrospiralis | Rhizome & Leaves | Identified as a major bioactive metabolite | |

Experimental Protocols

Protocol for Extraction and GC-MS Analysis of Alkanes

This protocol describes a general method for the analysis of hydrocarbons like **pentadecane** from plant or insect tissues, adapted from established procedures.[12]

Objective: To extract, identify, and quantify **pentadecane** and other alkanes from biological samples.

Materials:

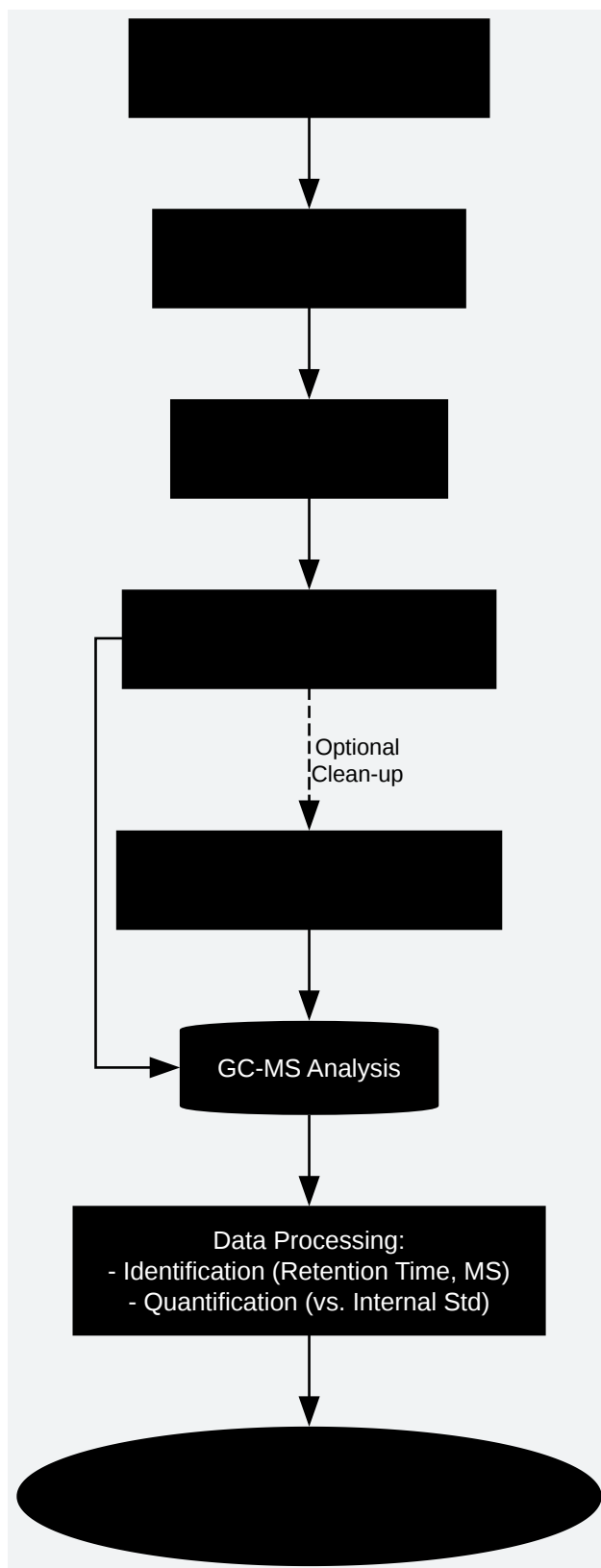
- Biological sample (e.g., 100 mg fresh plant leaves, whole insect)
- Glass vials (2-4 mL) with PTFE-lined caps
- n-Hexane or Pentane (analytical grade)

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Internal standard (e.g., n-docosane, C22) of known concentration
- Vortex mixer, Centrifuge
- Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

- **Sample Preparation:** Weigh the biological material and place it in a clean glass vial. If necessary, homogenize the tissue. For insects, whole-body immersion is common.[\[12\]](#)
- **Internal Standard Addition:** Add a known amount of the internal standard (e.g., 10 μL of a 10 ng/ μL docosane solution) to the vial. This is crucial for accurate quantification.
- **Extraction:** Add a suitable volume of n-hexane (e.g., 1 mL) to fully submerge the sample. Vortex vigorously for 2 minutes. For robust extraction, samples can be left to soak for several hours or subjected to sonication.
- **Isolation:** Carefully transfer the solvent to a new clean vial, avoiding any solid material. Repeat the extraction on the sample residue 1-2 more times and pool the solvent extracts.
- **Drying and Concentration:** Dry the pooled extract by passing it through a small column of anhydrous Na_2SO_4 . Evaporate the solvent under a gentle stream of nitrogen gas until the volume is reduced to approximately 100 μL .
- **Fractionation (Optional but Recommended):** To separate alkanes from more polar lipids, pass the concentrated extract through a small silica gel column. Elute the hydrocarbon fraction with n-hexane. This "clean-up" step improves the quality of the chromatogram.
- **GC-MS Analysis:**
 - Inject 1-2 μL of the final sample into the GC-MS.

- GC Conditions (Example): Use a non-polar capillary column (e.g., HP-5MS). Set the oven temperature program: initial temp of 50°C for 2 min, ramp at 15°C/min to 300°C, and hold for 15 min. Use helium as the carrier gas at a constant flow rate.
- MS Conditions: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-550.
- Data Analysis: Identify **pentadecane** by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the amount of **pentadecane** by comparing its peak area to the peak area of the internal standard.



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Figure 5: Experimental workflow for GC-MS analysis of alkanes.

Protocol for Heterologous Expression of Plant Alkane Biosynthesis Genes in Yeast

This protocol provides a general framework for reconstituting a plant biosynthetic pathway, such as that for **pentadecane**, in a yeast system like *Saccharomyces cerevisiae*.

Objective: To express plant enzymes (e.g., PcCER1-LIKE3 and PcCER3) in yeast and verify their function in producing **pentadecane**.

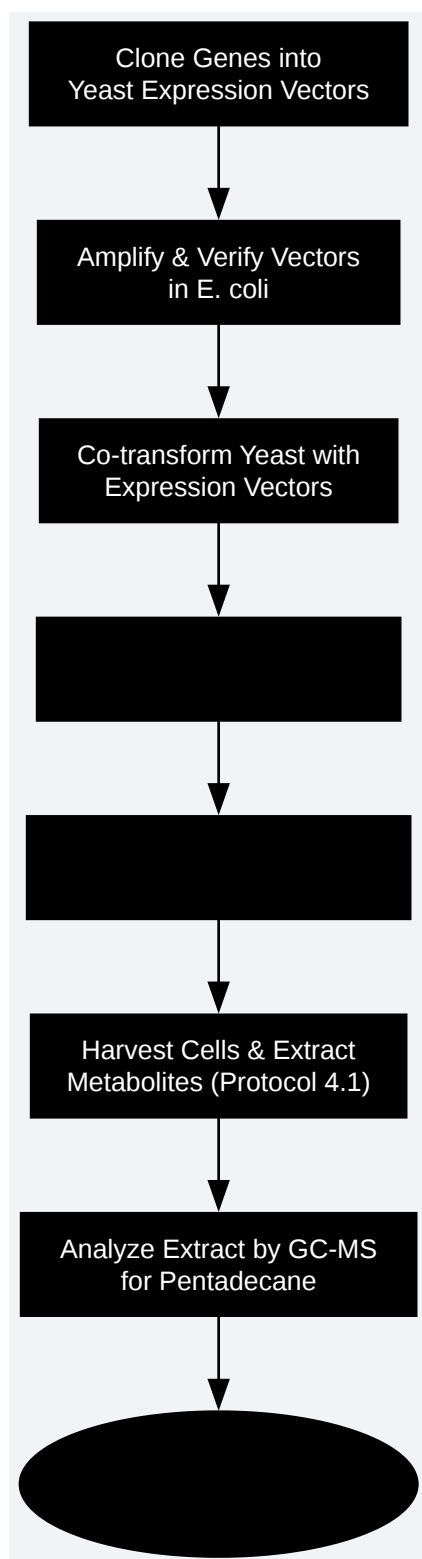
Materials:

- Yeast strain (e.g., *S. cerevisiae* INVSc1)
- Yeast expression vectors (e.g., pYES-DEST52)
- cDNA of target plant genes (e.g., PcCER1-LIKE3, PcCER3)
- Restriction enzymes and DNA ligase, or Gateway cloning reagents
- Competent *E. coli* (e.g., DH5 α)
- Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
- Yeast growth media (YPD, selective synthetic dropout media)
- Induction medium (e.g., containing galactose for GAL1 promoter)
- Reagents for hydrocarbon extraction and GC-MS analysis (as per Protocol 4.1)

Procedure:

- Gene Cloning:
 - Isolate the full-length cDNA of the target genes from the source plant.
 - Clone the cDNAs into separate yeast expression vectors under the control of an inducible promoter (e.g., GAL1). This typically involves standard molecular cloning techniques like restriction-ligation or Gateway recombination.

- Vector Amplification: Transform the resulting constructs into competent E. coli for plasmid amplification and sequence verification.
- Yeast Transformation:
 - Co-transform the verified expression vectors (one for each gene) into the selected yeast strain using a high-efficiency transformation method (e.g., lithium acetate method).
 - Plate the transformed cells onto selective synthetic dropout medium lacking the appropriate nutrients (e.g., uracil, tryptophan) to select for yeast that have taken up all plasmids.
- Expression Induction:
 - Inoculate a single positive colony into liquid selective medium and grow overnight.
 - Inoculate a larger culture with the overnight starter and grow to mid-log phase ($OD_{600} \approx 0.6-0.8$).
 - Induce protein expression by pelleting the cells, washing, and resuspending them in induction medium (e.g., containing galactose instead of glucose).
 - Incubate for 48-72 hours at an appropriate temperature (e.g., 28-30°C).
- Metabolite Extraction and Analysis:
 - Harvest the yeast cells by centrifugation.
 - Extract the total lipids and hydrocarbons from the yeast pellet using the solvent extraction method described in Protocol 4.1.
 - Analyze the extract by GC-MS to detect the presence of newly synthesized **pentadecane**, comparing the results to a control yeast strain transformed with empty vectors.



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Figure 6: Workflow for heterologous expression of plant enzymes in yeast.

Conclusion

Pentadecane, a C15 alkane, is a functionally significant metabolite in both plants and animals. Its roles extend far beyond being a simple structural lipid. In plants, it is an important volatile signal that mediates beneficial plant-microbe interactions for nutrient acquisition. In animals, particularly insects, it is integral to survival as a protective cuticular layer and as a precise chemical signal for communication. The elucidation of its biosynthetic and signaling pathways provides novel targets for applications in agriculture (e.g., enhancing crop nutrition) and pest management (e.g., disrupting pheromonal communication). The protocols and data presented in this guide offer a foundational resource for scientists aiming to further explore the diverse and critical functions of this deceptively simple molecule.

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